2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2
説明
The compound “2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2” is a highly complex bicyclic macromolecule featuring:
- Acetamido and carbamoyl groups: Common in bioactive molecules for hydrogen bonding and solubility modulation .
- 4-Methoxyphenylmethyl group: Increases lipophilicity, possibly improving membrane permeability .
- 8,9-Dithia linkages: Rare sulfur-containing bridges that stabilize the bicyclic framework.
- Multiple amide bonds: Suggest a peptidomimetic structure, common in enzyme inhibitors or receptor ligands .
特性
CAS番号 |
138297-15-1 |
|---|---|
分子式 |
C45H69N17O14S2 |
分子量 |
1136.3 g/mol |
IUPAC名 |
2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-20-yl]acetic acid |
InChI |
InChI=1S/C45H69N17O14S2/c1-22(63)55-31-21-78-77-20-30(36(47)68)61-38(70)26(7-4-14-53-45(50)51)57-39(71)27(16-23-9-11-24(76-2)12-10-23)59-40(72)28(18-35(66)67)56-34(65)19-54-37(69)25(6-3-13-52-44(48)49)58-42(74)32-8-5-15-62(32)43(75)29(17-33(46)64)60-41(31)73/h9-12,25-32H,3-8,13-21H2,1-2H3,(H2,46,64)(H2,47,68)(H,54,69)(H,55,63)(H,56,65)(H,57,71)(H,58,74)(H,59,72)(H,60,73)(H,61,70)(H,66,67)(H4,48,49,52)(H4,50,51,53)/t25-,26-,27-,28-,29-,30-,31-,32-/m0/s1 |
InChIキー |
RRPUNOOJZOAZNU-ALERXTORSA-N |
SMILES |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C2CCCN2C(=O)C(NC1=O)CC(=O)N)CCCN=C(N)N)CC(=O)O)CC3=CC=C(C=C3)OC)CCCN=C(N)N)C(=O)N |
異性体SMILES |
CC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC1=O)CC(=O)N)CCCN=C(N)N)CC(=O)O)CC3=CC=C(C=C3)OC)CCCN=C(N)N)C(=O)N |
正規SMILES |
CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C2CCCN2C(=O)C(NC1=O)CC(=O)N)CCCN=C(N)N)CC(=O)O)CC3=CC=C(C=C3)OC)CCCN=C(N)N)C(=O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
配列 |
CNPRGDXRC |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
acetyl-L-cysteinyl-L-asparaginyl-L-propyl-L-arginyl-glycyl-L-alpha-aspartyl-o-methyl-L-tyrosyl-L-arginyl-L-cysteine amide, cyclic 1-9 sulfide TP 9201 TP-9201 TP9201 |
製品の起源 |
United States |
準備方法
合成経路と反応条件
TP-9201は、固相ペプチド合成(SPPS)技術を用いて合成されます。このプロセスでは、固体樹脂に固定された成長中のペプチド鎖に、アミノ酸を順次添加します。合成では通常、アミノ基の一時的な保護にFmoc(9-フルオレニルメチルオキシカルボニル)化学が用いられます。反応条件には、ペプチド結合形成を促進するためにHBTU(O-ベンゾトリアゾール-N,N,N',N'-テトラメチルウロニウムヘキサフルオロリン酸)やDIPEA(N,N-ジイソプロピルエチルアミン)などのカップリング試薬を使用することが含まれます。 ペプチド鎖が完全に組み立てられた後、樹脂から切断され、高速液体クロマトグラフィー(HPLC)を使用して精製されます .
工業的生産方法
TP-9201の工業的生産は、ラボ規模の合成と同様の原理に従いますが、規模が大きくなっています。自動ペプチド合成機を使用することで、効率と再現性が向上します。大規模HPLCシステムを使用することで、最終製品の純度が保証されます。 さらに、規制基準を満たすために、厳格な品質管理対策が実施されています .
化学反応の分析
科学研究の応用
化学: ペプチド合成および修飾技術の研究におけるモデル化合物として使用されます。
生物学: 血小板凝集の阻害における役割と細胞シグナル伝達経路への影響について調査されています。
医学: 血栓症イベントの予防、不安定狭心症、再灌流障害、脳卒中の治療のための治療薬として研究されています。
科学的研究の応用
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in inhibiting platelet aggregation and its effects on cellular signaling pathways.
Medicine: Explored as a therapeutic agent for preventing thrombotic events, treating unstable angina, reperfusion injury, and stroke.
Industry: Potential applications in the development of diagnostic assays and therapeutic formulations
作用機序
類似の化合物との比較
類似の化合物
エピチフィバチド: 血栓症イベントの予防のために臨床で使用されている別の糖タンパク質IIb/IIIa拮抗薬。
チロフィバン: 同様の抗血栓特性を持つ非ペプチド糖タンパク質IIb/IIIa拮抗薬。
アブシキシマブ: 糖タンパク質IIb/IIIa受容体を標的とするモノクローナル抗体断片
TP-9201の独自性
TP-9201は、その合成ペプチドの性質により、アミノ酸配列と修飾を正確に制御できる点が特徴です。この特性により、その薬物動態学的および薬力学的プロファイルを微調整することができます。 さらに、TP-9201は、他の止血パラメータに有意な影響を与えることなく血小板凝集を阻害する能力を持つため、治療応用のための有望な候補となっています.
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Complexity and Size : The target compound’s bicyclic architecture and high molecular weight distinguish it from simpler benzothiazoles (e.g., compounds 21 and 25) and ferroptosis inducers .
Dithia Linkages : Comparable sulfur bridges are observed in marine-derived metabolites, which often exhibit enhanced stability and bioactivity .
4-Methoxyphenyl Group : Similar aromatic groups in benzothiazoles improve pharmacokinetic properties, such as blood-brain barrier penetration .
Clustering and Diversity Analysis
- Using Butina or Jarvis-Patrick algorithms, the compound would cluster with macrocyclic peptides or sulfur-containing natural products due to its bicyclic dithia core .
Q & A
Q. What are the key challenges in synthesizing this bicyclic peptide derivative, and how can researchers optimize reaction conditions?
Methodological Answer : The compound’s complexity (e.g., multiple stereocenters, bicyclic framework) demands orthogonal protection strategies to prevent side reactions. Use computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible synthetic routes and identify intermediates . Optimize reaction parameters (temperature, solvent polarity) via factorial design experiments to maximize yield while minimizing racemization . Monitor intermediates using LC-MS and validate purity via HPLC .
Q. How can researchers characterize the compound’s structural integrity and confirm stereochemistry?
Methodological Answer : Employ a combination of 2D-NMR techniques (e.g., NOESY, HSQC) to resolve overlapping signals from the bicyclic core and substituents. Validate stereochemistry using X-ray crystallography if single crystals are obtainable . Cross-reference spectroscopic data with computational simulations (e.g., DFT-based NMR predictions) to resolve ambiguities .
Q. What stability tests are critical for ensuring the compound’s integrity under experimental conditions?
Methodological Answer : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use kinetic modeling to predict shelf-life and identify degradation pathways (e.g., hydrolysis of acetamido groups or disulfide bonds) . Monitor degradation products via tandem mass spectrometry (MS/MS) .
Advanced Research Questions
Q. How can contradictory bioactivity data from different studies be systematically analyzed?
Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., assay protocols, solvent systems). Use multivariate regression to isolate structural features (e.g., guanidino propyl groups) influencing activity. Validate hypotheses via site-directed mutagenesis (if applicable) or synthesis of analogs with modified substituents . Reference computational docking studies to correlate structural motifs with target binding .
Q. What experimental designs are optimal for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?
Methodological Answer : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamics. For dynamic interactions, use stopped-flow kinetics to measure association/dissociation rates . Pair with molecular dynamics simulations to model conformational changes in the bicyclic scaffold upon binding .
Q. How can researchers resolve discrepancies in solubility or aggregation behavior reported in literature?
Methodological Answer : Use dynamic light scattering (DLS) and cryo-TEM to characterize aggregation states under varying conditions (pH, ionic strength). Optimize solubility via co-solvent systems (e.g., DMSO-water gradients) or formulation with cyclodextrins. Apply quantitative structure-property relationship (QSPR) models to predict solubility based on substituent hydrophobicity .
Q. What strategies are effective for scaling up synthesis without compromising stereochemical purity?
Methodological Answer : Implement continuous-flow chemistry to maintain precise control over reaction parameters (residence time, mixing efficiency). Use enzymatic catalysis for stereoselective steps (e.g., amidations) to reduce racemization . Validate scalability via process analytical technology (PAT) tools like in-line FTIR for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
